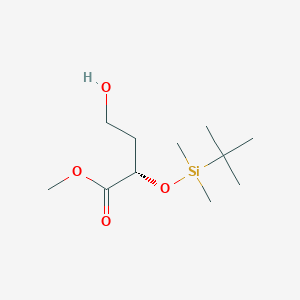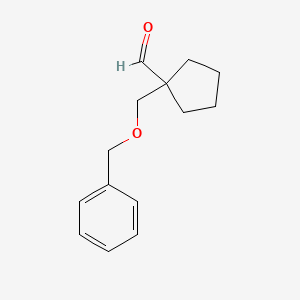
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyloxy group, which is commonly used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The key steps include:
- Protection of the hydroxyl group with TBDMS-Cl and imidazole.
- Esterification of the resulting silyl ether with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to cleave the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(tert-Butyldimethylsilyloxy)propanal: Used in asymmetric synthesis and as a building block for chiral molecules.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Uniqueness
Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is unique due to its specific chiral configuration and the presence of both a silyl ether and an ester group. This combination allows for versatile applications in various synthetic and research contexts.
Eigenschaften
CAS-Nummer |
164264-15-7 |
|---|---|
Molekularformel |
C11H24O4Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
methyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanoate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-9(7-8-12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 |
InChI-Schlüssel |
BGWPGVOSZIFEDY-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCO)C(=O)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)
![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)









![2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]-N-cyclohexyl-N-phenylacetamide](/img/structure/B8363756.png)


